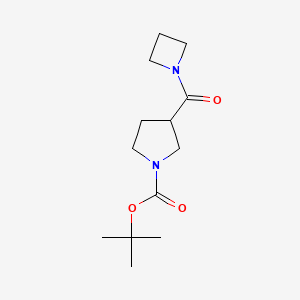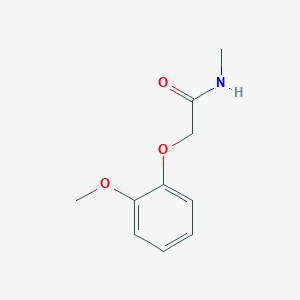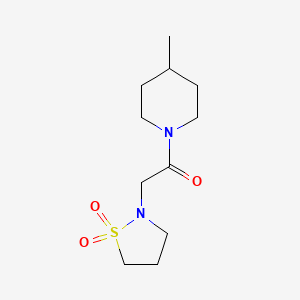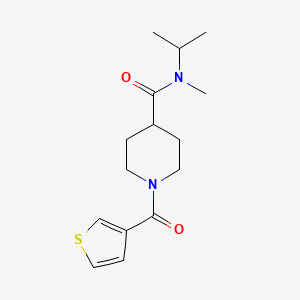
Tert-butyl 3-(azetidine-1-carbonyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(azetidine-1-carbonyl)pyrrolidine-1-carboxylate, also known as BTCP, is a synthetic organic compound that has been studied for its potential use in medicinal chemistry. This compound is a pyrrolidine derivative that has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-(azetidine-1-carbonyl)pyrrolidine-1-carboxylate is not well understood. However, it has been suggested that Tert-butyl 3-(azetidine-1-carbonyl)pyrrolidine-1-carboxylate may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
Tert-butyl 3-(azetidine-1-carbonyl)pyrrolidine-1-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the growth of cancer cells. In addition, Tert-butyl 3-(azetidine-1-carbonyl)pyrrolidine-1-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tert-butyl 3-(azetidine-1-carbonyl)pyrrolidine-1-carboxylate in lab experiments is its high purity and stability. However, one limitation is that the compound is relatively new and there is still much to be learned about its properties and potential applications.
Direcciones Futuras
There are a number of potential future directions for research on Tert-butyl 3-(azetidine-1-carbonyl)pyrrolidine-1-carboxylate. One area of interest is the development of new therapeutic agents based on the structure of Tert-butyl 3-(azetidine-1-carbonyl)pyrrolidine-1-carboxylate. Another area of interest is the study of the mechanism of action of Tert-butyl 3-(azetidine-1-carbonyl)pyrrolidine-1-carboxylate, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to determine the safety and efficacy of Tert-butyl 3-(azetidine-1-carbonyl)pyrrolidine-1-carboxylate in humans.
Métodos De Síntesis
The synthesis of Tert-butyl 3-(azetidine-1-carbonyl)pyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-aminocrotonate with azetidine-1-carbonyl chloride, followed by the addition of pyrrolidine-1-carboxylic acid. The resulting product is purified through column chromatography to obtain Tert-butyl 3-(azetidine-1-carbonyl)pyrrolidine-1-carboxylate in high yield.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(azetidine-1-carbonyl)pyrrolidine-1-carboxylate has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to possess anti-inflammatory and anti-cancer properties. In addition, Tert-butyl 3-(azetidine-1-carbonyl)pyrrolidine-1-carboxylate has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
tert-butyl 3-(azetidine-1-carbonyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-5-10(9-15)11(16)14-6-4-7-14/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKZNMJBPBQTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7564783.png)


![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7564813.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7564815.png)



![1-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7564861.png)
![2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide](/img/structure/B7564871.png)

![2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole](/img/structure/B7564879.png)
![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)
